3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by the presence of a fluorine atom at the 3’ position, a methoxy group at the 4’ position, and a carboxylic acid group at the 3 position of the biphenyl structure. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various biologically active molecules.
Mechanism of Action
Target of Action
The primary target of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is the long chain free fatty acid receptor 4 (FFA4), previously known as G protein-coupled receptor 120 . This receptor plays a crucial role in various biological processes, including glucose metabolism and inflammation regulation .
Mode of Action
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid acts as a potent and selective agonist for the FFA4 receptor . It binds to the receptor and triggers a series of intracellular events, including the mobilization of calcium, recruitment of β-arrestin-1 and β-arrestin-2, and phosphorylation of extracellular signal-regulated kinase . The activation of the FFA4 receptor by this compound also results in rapid phosphorylation and internalization of the receptor .
Biochemical Pathways
The activation of the FFA4 receptor by 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid affects several biochemical pathways. For instance, it stimulates the secretion of glucagon-like peptide-1 from enteroendocrine cells, enhances glucose uptake in adipocytes, and inhibits the release of proinflammatory mediators from macrophages . These actions suggest that the FFA4 receptor could be a promising therapeutic target for conditions like type 2 diabetes and obesity .
Pharmacokinetics
It is known that the compound is orally active . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on its bioavailability.
Result of Action
The activation of the FFA4 receptor by 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid has several molecular and cellular effects. It can stimulate the secretion of glucagon-like peptide-1, enhance glucose uptake, and inhibit the release of proinflammatory mediators . These actions could potentially have beneficial therapeutic effects in conditions like type 2 diabetes and obesity .
Biochemical Analysis
Cellular Effects
The effects of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, activation of FFA4 by this compound can stimulate glucagon-like peptide-1 secretion from enteroendocrine cells, enhance glucose uptake in adipocytes, and inhibit the release of proinflammatory mediators from macrophages . These effects suggest its potential therapeutic applications in metabolic disorders such as type 2 diabetes and obesity.
Molecular Mechanism
At the molecular level, 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid exerts its effects through binding interactions with biomolecules. It acts as a potent and selective agonist for FFA4, leading to the activation of downstream signaling pathways . This activation results in various cellular responses, including calcium mobilization, β-arrestin recruitment, and extracellular signal-regulated kinase phosphorylation . These molecular interactions are essential for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the removal of the compound allows for the rapid recycling of FFA4 back to the cell surface and resensitization of the FFA4 signaling response . This indicates that the compound’s effects are reversible and dependent on its presence in the cellular environment.
Dosage Effects in Animal Models
The effects of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid vary with different dosages in animal models. At lower doses, it can stimulate beneficial metabolic responses, such as enhanced glucose uptake and reduced inflammation . At higher doses, there may be threshold effects and potential toxic or adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s activation of FFA4 influences lipid metabolism, glucose homeostasis, and inflammatory responses . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular and systemic metabolism.
Transport and Distribution
The transport and distribution of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions determine the compound’s availability and efficacy in target tissues.
Subcellular Localization
The subcellular localization of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and the subsequent cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and a boronic acid or ester in the presence of a palladium catalyst and a base. For example, 2’-bromo-2-fluoro-5-nitro-1,1’-biphenyl can be synthesized via Suzuki–Miyaura cross-coupling between 2-iodo-4-nitrofluorobenzene and a boronic acid in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane .
Industrial Production Methods
Industrial production of biphenyl derivatives often employs scalable synthetic methodologies such as the Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, and Suzuki–Miyaura reactions. These methods are chosen based on their efficiency, yield, and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various types of chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and carboxylic acid groups.
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated, nitrated, or sulfonated biphenyl derivatives .
Scientific Research Applications
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: Another biphenyl derivative with similar functional groups.
2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl: A precursor in the synthesis of various biphenyl derivatives.
4-Methoxy-3-fluorophenylboronic acid: Used in similar synthetic applications.
Uniqueness
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group on the biphenyl scaffold can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGPUBRBMIRIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669514 | |
Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885964-80-7 | |
Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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